molecular formula C9H14N4O B13321545 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine

1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine

Cat. No.: B13321545
M. Wt: 194.23 g/mol
InChI Key: GDYWLBZEWPKWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine is an organic compound with a unique structure that combines a pyrazole ring with a pyrrolidinone moiety

Preparation Methods

The synthesis of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine typically involves the reaction of pyrazole derivatives with pyrrolidinone intermediates. One common synthetic route includes the condensation of 1H-pyrazol-3-amine with 2-oxo-2-pyrrolidin-1-ylethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the pyrrolidinone moiety is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole and pyrrolidinone derivatives.

Scientific Research Applications

1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with proteins involved in signal transduction and gene expression.

Comparison with Similar Compounds

1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(2-Oxo-2-pyrrolidin-1-ylethyl)piperazine: This compound has a similar pyrrolidinone moiety but with a piperazine ring instead of a pyrazole ring. It is used in similar applications but may have different biological activities.

    1-(2-Oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide: This compound has a cyclopentanecarboxamide group instead of a pyrazole ring. It is also studied for its potential biological activities and used in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C9H14N4O/c10-8-3-6-13(11-8)7-9(14)12-4-1-2-5-12/h3,6H,1-2,4-5,7H2,(H2,10,11)

InChI Key

GDYWLBZEWPKWCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C=CC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.